molecular formula C6H6INO2 B1392889 6-Iodo-5-methoxypyridin-3-ol CAS No. 1299607-66-1

6-Iodo-5-methoxypyridin-3-ol

Cat. No. B1392889
M. Wt: 251.02 g/mol
InChI Key: WSDVIKOKOJSAQP-UHFFFAOYSA-N
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Description

6-Iodo-5-methoxypyridin-3-ol is a chemical compound with the empirical formula C₆H₆INO₂ and a molecular weight of 251.02 g/mol . It is also known by its SMILES notation: COc1cc(O)cnc1I . This heterocyclic compound contains iodine, methoxy, and hydroxyl functional groups attached to a pyridine ring.

Scientific Research Applications

Synthesis of Furan-fused Heterocycles

6-Iodo-5-methoxypyridin-3-ol and related compounds are used as precursors for the synthesis of furan-fused heterocycles. This is achieved through sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions. An Et3N-induced S(N)2 process is established for the dealkylation process (Conreaux et al., 2008).

Evaluation in Bone Turnover Models

A compound derived from 6-Iodo-5-methoxypyridin-3-ol was identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, with an excellent in vitro profile and significant efficacy shown in in vivo models of bone turnover (Hutchinson et al., 2003).

Formation of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives

Research revealed the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines from 6-Iodo-5-methoxypyridin-3-ol derivatives. This transformation occurs via a radical process known as the Hofmann–Löffler–Freytag reaction (Lechel et al., 2012).

Synthesis of Organosilicon‐Linked 2‐Methoxypyridines

6-Iodo-5-methoxypyridin-3-ol is instrumental in the non-cryogenic synthesis of organosilicon-linked 2-methoxypyridines, a process involving 5-Br/Mg exchange and C-3 metallation. This methodology allows the construction of complex organosilicon structures (Struk et al., 2016).

Cytotoxic Activity Assessment in Cancer Cell Lines

Compounds derived from 6-Iodo-5-methoxypyridin-3-ol have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, showing promising antiproliferative effects (Al‐Refai et al., 2019).

Synthesis and Anti-HIV Activity

Synthesis of various nucleosides with 6-Iodo-5-methoxypyridin-3-ol derivatives exhibited potent activity against HIV, demonstrating the potential therapeutic applications of these compounds in anti-HIV medication (Maag et al., 1992).

properties

IUPAC Name

6-iodo-5-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDVIKOKOJSAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-5-methoxypyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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